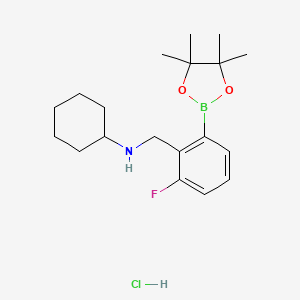

2-(N-Cyclohexylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl

Description

This compound is a boronic ester derivative featuring a cyclohexylaminomethyl substituent at the 2-position and a fluorine atom at the 3-position of the phenyl ring. The pinacol ester moiety enhances solubility and stability, while the HCl salt form improves crystallinity and handling. Boronic esters are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name |

N-[[2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BFNO2.ClH/c1-18(2)19(3,4)24-20(23-18)16-11-8-12-17(21)15(16)13-22-14-9-6-5-7-10-14;/h8,11-12,14,22H,5-7,9-10,13H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDDCJHQSKQMOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)CNC3CCCCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-Cyclohexylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl typically involves multiple steps, starting with the preparation of the core phenylboronic acid structure. The cyclohexylaminomethyl group is introduced through a nucleophilic substitution reaction, followed by the introduction of the fluorine atom via electrophilic fluorination. The pinacol ester formation is achieved by reacting the boronic acid with pinacol in the presence of a dehydrating agent. Finally, the hydrochloride salt is formed by treating the pinacol ester with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity. The production process is optimized to minimize waste and improve efficiency, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding boronic acid or boronic ester derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols are employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed:

Boronic Esters: Formed through oxidation reactions.

Borates: Resulting from further oxidation of boronic esters.

Biaryl Compounds: Produced via Suzuki-Miyaura coupling reactions.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds.

Biology: It serves as a tool in bioconjugation studies, where it is used to label biomolecules for imaging and tracking.

Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.

Industry: It is utilized in the manufacturing of advanced materials and polymers, where its reactivity and stability are advantageous.

Mechanism of Action

The mechanism by which 2-(N-Cyclohexylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to participate in various biochemical processes. The fluorine atom enhances the compound's stability and reactivity, making it suitable for use in sensitive reactions.

Comparison with Similar Compounds

Substituent Effects on Solubility and Reactivity

- Higher solubility in chloroform and ketones compared to parent boronic acids due to the pinacol ester . Reactivity in cross-couplings is moderate, with electronic effects dominated by the fluorine atom .

- 4-Amino-3-fluorophenylboronic Acid Pinacol Ester (C₁₂H₁₇BFNO₂) Features an amino group instead of cyclohexylaminomethyl. Amino group enhances solubility in polar solvents (e.g., water/THF mixtures) but reduces stability under acidic conditions . Fluorine at the 3-position directs electrophilic substitution in cross-coupling reactions .

- 3-Amino-4-Methylbenzeneboronic Acid Pinacol Ester HCl (C₁₃H₂₀BClNO₂) Methyl and amino substituents provide steric and electronic modulation. HCl salt improves crystallinity, similar to the target compound. Lower solubility in hydrocarbons compared to ketones .

Hydrolysis and Stability

- Hydrolysis of Pinacol Esters Target compound requires acidic conditions (e.g., HCl) for hydrolysis, similar to other pinacol esters. Prolonged treatment (4–8 hours) with 5M HCl is typical . Azaesters (e.g., diethanolamine complexes) hydrolyze faster due to ligand exchange, unlike pinacol esters .

- Impact of Substituents on Stability Electron-withdrawing groups (e.g., fluorine) stabilize the boronic ester against hydrolysis. Bulky groups (e.g., cyclohexylaminomethyl) slow hydrolysis due to steric protection of the boron center .

Key Research Findings

Synthetic Accessibility The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (e.g., Suzuki reaction) with 2-(N-cyclohexylaminomethyl)-3-fluorophenyl halides and pinacol boronic esters, followed by HCl treatment . Yields are comparable to analogs (e.g., 42–73% for similar boronate couplings ).

Solubility Trends Pinacol esters generally exhibit superior solubility in chloroform and ketones vs. hydrocarbons. Cyclohexylaminomethyl reduces solubility in nonpolar solvents but enhances it in polar aprotic solvents (e.g., DMF) .

Reactivity in Medicinal Chemistry

- Fluorine and cyclohexylamine groups improve metabolic stability and membrane permeability, critical for drug candidates .

Biological Activity

2-(N-Cyclohexylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, hydrochloride is a boronic acid derivative notable for its potential applications in medicinal chemistry and organic synthesis. Its unique structure includes a cyclohexylamine moiety and a fluorophenyl group, which contribute to its biological activity and reactivity patterns. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C19H30BClFNO2

- Molecular Weight : 369.71 g/mol

- Solubility : Enhanced solubility in aqueous environments due to its hydrochloride form.

The primary biological activity of this compound is attributed to its ability to interact with various biological targets, particularly proteasomes and enzyme systems involved in cellular regulation. The boronic acid group facilitates the formation of C-C bonds, essential for synthesizing complex organic molecules through reactions such as Suzuki coupling.

Key Mechanisms:

- Proteasome Inhibition : Similar boronic acids have been shown to inhibit proteasomal activity, leading to the accumulation of regulatory proteins that can affect cell cycle progression and apoptosis.

- Enzyme Interaction : The compound may interact with enzymes involved in signaling pathways critical for cancer cell proliferation and survival.

Biological Activity Data

Recent studies have highlighted the biological activities associated with 2-(N-Cyclohexylaminomethyl)-3-fluorophenylboronic acid:

Case Studies

- Antitumor Efficacy : In a study examining the effects of boronic acids on cancer cell lines, 2-(N-Cyclohexylaminomethyl)-3-fluorophenylboronic acid demonstrated significant cytotoxicity against various tumor types, suggesting its potential as a therapeutic agent in oncology .

- Mechanistic Insights : Research has indicated that this compound can inhibit the growth of fibroblasts transformed by oncogenes, reversing malignant phenotypes and showcasing its potential as an anticancer agent .

- Inflammation Reduction : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammatory responses, making it a candidate for treating conditions characterized by excessive inflammation .

Pharmacokinetics

The pharmacokinetic profile of 2-(N-Cyclohexylaminomethyl)-3-fluorophenylboronic acid indicates that it is susceptible to hydrolysis, particularly at physiological pH levels. This property is crucial for its therapeutic applications as it allows for controlled release and activation within biological systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(N-Cyclohexylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, HCl?

- Methodological Answer : The compound can be synthesized via sequential functionalization of the phenylboronic acid scaffold. First, introduce the cyclohexylaminomethyl group via reductive amination or nucleophilic substitution on a pre-functionalized boronic ester. Fluorination at the 3-position may involve directed ortho-metalation (DoM) or halogen exchange. The pinacol ester is typically formed by reacting the boronic acid with pinacol under Dean-Stark conditions to remove water. Final HCl salt formation is achieved by treating the free base with HCl in a polar solvent .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Purity : Assessed via HPLC (High-Performance Liquid Chromatography) or GC (Gas Chromatography) with a purity threshold >97% (as per industry standards for boronic esters) .

- Structural Integrity : Confirmed using and NMR to verify substituent positions (e.g., fluorine at C3, cyclohexylaminomethyl at C2). FT-IR can identify boronic ester B-O vibrations (~1350–1310 cm). Mass spectrometry (ESI-TOF) validates molecular weight .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : Primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl linkages. The boronic ester acts as a nucleophilic partner, reacting with aryl halides under Pd catalysis (e.g., Pd(PPh)) in solvents like THF or DMF. The cyclohexylaminomethyl group may enhance solubility in polar aprotic solvents .

Advanced Research Questions

Q. How do steric and electronic effects from the cyclohexylaminomethyl and fluorine groups influence cross-coupling efficiency?

- Methodological Answer :

- Steric Effects : The bulky cyclohexyl group may slow transmetallation in Pd-catalyzed reactions. Mitigate by using ligands (e.g., SPhos) that stabilize Pd intermediates or elevated temperatures (80–100°C).

- Electronic Effects : Fluorine’s electron-withdrawing nature increases the electrophilicity of the boronic ester, accelerating oxidative addition. However, it may also reduce stability under basic conditions. Optimize base strength (e.g., KCO vs. CsCO) and reaction time .

Q. What stability challenges arise during storage, and how can they be addressed?

- Methodological Answer : Boronic esters hydrolyze in humid environments. Store under inert gas (Ar/N) at 0–6°C (as indicated for similar fluorophenylboronic acids ). Use desiccants (e.g., molecular sieves) in storage vials. Monitor degradation via NMR; hydrolysis produces boronic acid (~18–22 ppm) .

Q. How can contradictions in catalytic efficiency data be resolved when using this compound in diverse reaction matrices?

- Methodological Answer :

- Parameter Screening : Systematically vary Pd catalysts (e.g., Pd(OAc), PdCl(dppf)), solvents (DMSO vs. toluene), and bases.

- Kinetic Studies : Use in situ NMR or LC-MS to track reaction progress and identify intermediates.

- Computational Modeling : DFT calculations (e.g., Gibbs free energy of transition states) clarify steric/electronic barriers. Cross-reference with analogous compounds (e.g., 3-fluorophenylboronic acid pinacol esters ) .

Q. What are the implications of the HCl counterion on the compound’s reactivity in aqueous versus anhydrous conditions?

- Methodological Answer : The HCl salt enhances solubility in polar solvents (e.g., water/THF mixtures) but may protonate bases (e.g., KCO), reducing reaction efficiency. In anhydrous conditions, pre-treatment with a weak base (e.g., NaHCO) regenerates the free amine, improving coupling yields. Monitor pH during reactions via potentiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.